5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid typically involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines. Under these conditions, the chloro group is substituted by an amino group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aliphatic amines for substitution reactions. The specific conditions for these reactions typically involve moderate temperatures and the presence of a suitable solvent .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions with aliphatic amines result in the formation of amino-substituted pyrimidine derivatives .
Scientific Research Applications
5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: A precursor in the synthesis of 5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid.
4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and methylsulfonyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1379324-43-2 |
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Molecular Formula |
C6H7N3O4S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
5-amino-2-methylsulfonylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,7H2,1H3,(H,10,11) |
InChI Key |
SCLMELNCSVQSCK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
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